molecular formula C9H15N3O2 B12922207 N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide CAS No. 62347-38-0

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide

Cat. No.: B12922207
CAS No.: 62347-38-0
M. Wt: 197.23 g/mol
InChI Key: OPRRTFQUFRDUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide is a compound that belongs to the class of 1,2,4-oxadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide typically involves the reaction of an appropriate amidoxime with a suitable acylating agent. One common method involves the use of carbonyl diimidazole (CDI) in toluene as a solvent . The reaction conditions often require heating to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide is a synthetic compound that incorporates the oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological potential, synthesis, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a butyl group attached to an acetamide linked to a 3-methyl-1,2,4-oxadiazole ring. The synthesis typically involves the cyclization of hydrazides with carboxylic acids under dehydrating conditions to form the oxadiazole ring, followed by the attachment of the butyl and acetamide groups through standard organic synthesis techniques .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb). A study found that related compounds displayed excellent metabolic stability and bioavailability with promising activity against resistant Mtb strains .

Anticancer Properties

The anticancer potential of oxadiazole derivatives is notable. Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. For example, thiazole and oxadiazole-containing compounds were shown to induce apoptosis in cancer cells through interactions with apoptotic proteins . The structure–activity relationship (SAR) studies suggest that modifications in the oxadiazole ring can enhance anticancer activity by improving binding affinity to target proteins involved in cell proliferation .

The mechanisms through which this compound exerts its biological effects include:

  • Protein Interaction : Molecular docking studies indicate that this compound may interact with proteins involved in apoptosis pathways and microbial metabolism. Such interactions are crucial for its therapeutic potential.
  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of acetyl-CoA carboxylase (ACC), which plays a vital role in fatty acid metabolism. By modulating ACC activity, these compounds could be beneficial in treating metabolic disorders like obesity and type 2 diabetes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Effect Reference
AntimicrobialActive against Mycobacterium tuberculosis
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits acetyl-CoA carboxylase
Metabolic StabilityLong half-life; favorable pharmacokinetics

Case Studies

Several case studies highlight the practical applications of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response with lower IC50 values compared to standard antibiotics.
  • Cytotoxicity in Cancer Research : A series of thiazole and oxadiazole derivatives were tested against various cancer cell lines (e.g., A431). The most active compounds showed IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .

Properties

CAS No.

62347-38-0

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

N-butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide

InChI

InChI=1S/C9H15N3O2/c1-4-5-6-12(8(3)13)9-10-7(2)11-14-9/h4-6H2,1-3H3

InChI Key

OPRRTFQUFRDUMM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=NO1)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.